tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C11H22N4O2. It is a derivative of piperidine and carbamate, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamateThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
N-Boc-1,3-propanediamine: Another Boc-protected amine used in similar synthetic applications.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A structurally related compound with different reactivity and applications.
Uniqueness
tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is unique due to its combination of piperidine and carbamimidoyl groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over chemical reactions .
Properties
Molecular Formula |
C11H23N5O2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[1-[(E)-C-aminocarbonohydrazonoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H23N5O2/c1-11(2,3)18-10(17)14-8-4-6-16(7-5-8)9(12)15-13/h8H,4-7,13H2,1-3H3,(H2,12,15)(H,14,17) |
InChI Key |
PVAWBVCCWGOYGE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)/C(=N/N)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=NN)N |
Origin of Product |
United States |
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